

# Introduction: The Bifunctional Scaffolding of Methyl 12-bromododecanoate

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## Compound of Interest

Compound Name: *Methyl 12-bromododecanoate*

Cat. No.: *B1366824*

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**Methyl 12-bromododecanoate** is a long-chain fatty acid ester characterized by two distinct and strategically positioned functional groups: a terminal primary alkyl bromide and a methyl ester. This bifunctional nature makes it an exceptionally versatile building block in organic synthesis. The presence of an electrophilic carbon at the C-Br bond and another at the ester carbonyl allows for a wide range of selective chemical transformations. This guide provides an in-depth exploration of its reactivity, offering insights into the mechanistic principles that govern its transformations and providing practical, field-proven protocols for its application. It serves as a critical resource for researchers in materials science, fragrance development, and particularly for drug development professionals who can leverage this molecule as a linker or for constructing complex aliphatic chains.<sup>[1]</sup>

## Physicochemical Properties

A foundational understanding of a reagent begins with its physical and chemical properties, which dictate handling, storage, and reaction conditions.

Property	Value	Source
CAS Number	26825-95-6	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>13</sub> H <sub>25</sub> BrO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	293.24 g/mol	-
Physical Form	Solid, semi-solid, or liquid	
Purity	≥95% (typical)	<a href="#">[2]</a>
Storage	Room temperature, sealed in dry, dark place	
Hazards	Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation.	<a href="#">[2]</a> <a href="#">[5]</a>

## Part 1: Reactivity at the Primary Alkyl Halide Center

The terminal C<sub>12</sub>-Br bond is the primary site for nucleophilic substitution. Due to its unhindered, primary nature, the reactivity at this center is dominated by the bimolecular nucleophilic substitution (S<sub>n</sub>2) mechanism.

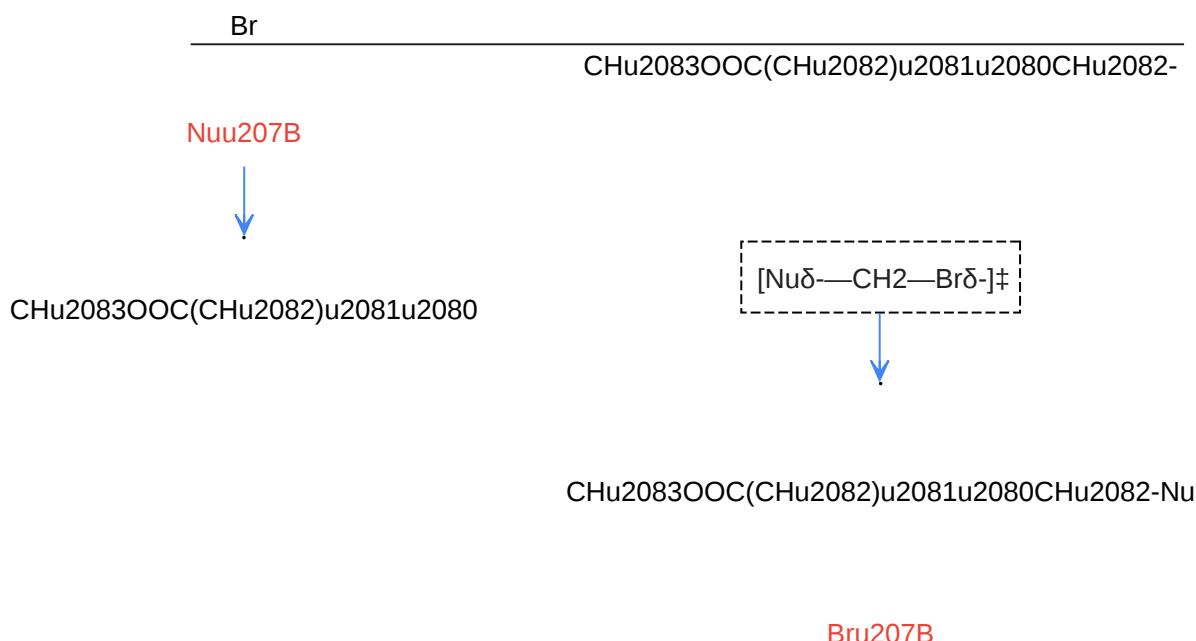
### The S<sub>n</sub>2 Pathway: A Workhorse Reaction

The S<sub>n</sub>2 reaction is a single, concerted step where an incoming nucleophile attacks the electrophilic carbon atom from the side opposite the leaving group (the bromide ion).[\[6\]](#) This "backside attack" is sterically favored for primary halides like **methyl 12-bromododecanoate** and leads to a predictable inversion of stereochemistry if the carbon were chiral.[\[7\]](#) The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[\[8\]](#)

The key to leveraging this pathway is the choice of nucleophile, which allows for the introduction of a wide array of functional groups. The bromide ion is an excellent leaving group because it is the conjugate base of a strong acid (HBr), making it stable upon departure.[\[7\]](#)[\[8\]](#)

## Su20992 Reaction Mechanism

## Transition State

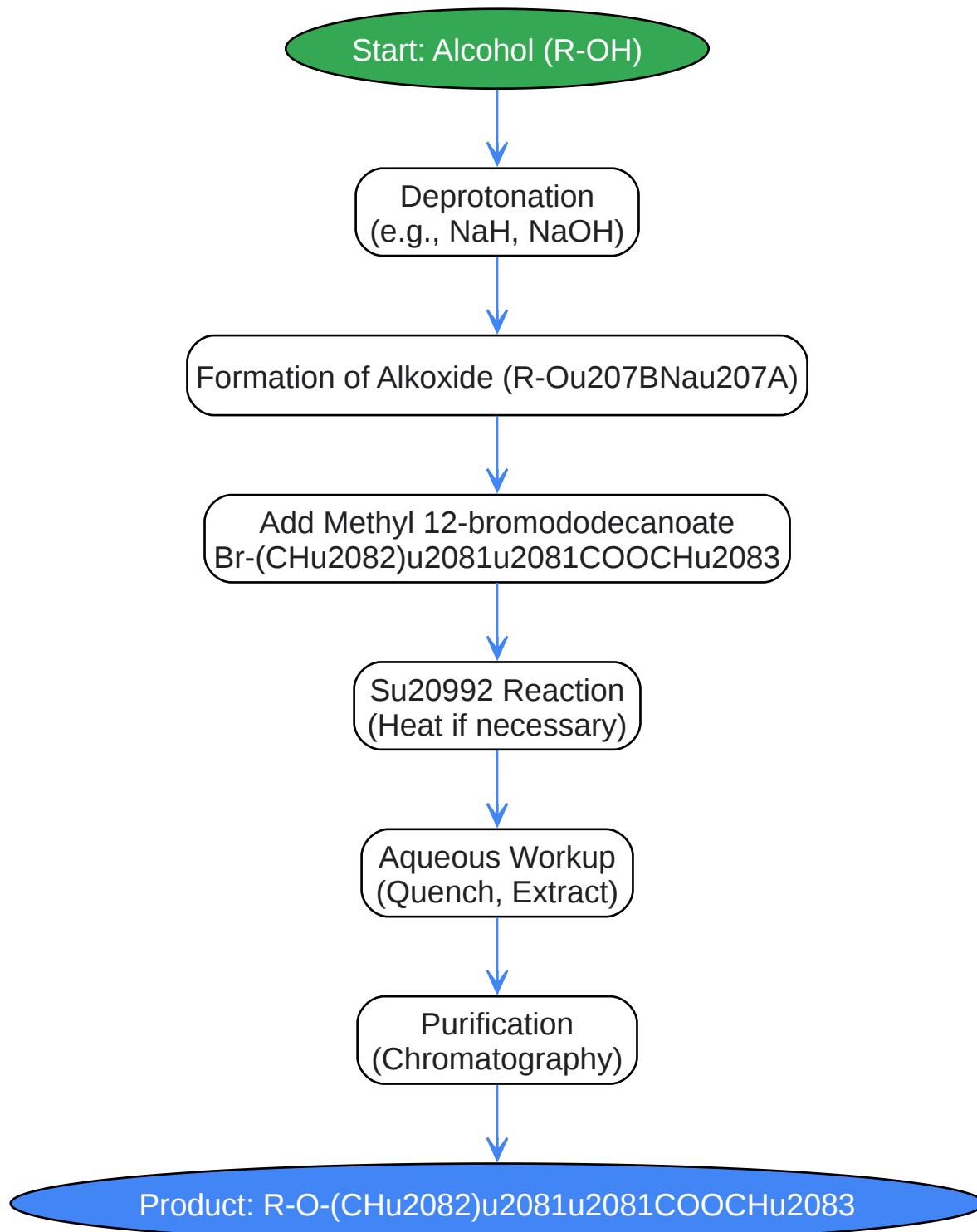
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Caption:  $S_N2$  reaction at the terminal bromide of **Methyl 12-bromododecanoate**.

## The Williamson Ether Synthesis: A Practical Application

A classic and highly effective use of **methyl 12-bromododecanoate** is in the Williamson ether synthesis to attach the  $C_{12}$  ester chain to an alcohol.[9] This reaction proceeds by first deprotonating an alcohol ( $ROH$ ) with a base (e.g.,  $NaOH$ ,  $NaH$ ) to form a potent alkoxide nucleophile ( $RO^-$ ), which then displaces the bromide via the  $S_N2$  mechanism.[9][10] This

method is exceptionally reliable for primary halides and is widely used in both laboratory and industrial settings.[\[9\]](#)



## Grignard Reagent Addition to Ester

 $R'-COOCHu2083$        $R-MgX$        $CHu2083Ou207B$ 

1. First Addition

Tetrahedral Intermediate

Collapse &amp; Elimination

 $R'-COR$  (Ketone)       $R-MgX$ 

2. Second Addition

Tertiary Alkoxide       $Hu2083Ou207A$  Workup

3. Protonation

Tertiary Alcohol

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